![molecular formula C20H21N3O4 B10994809 N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}-L-leucine](/img/structure/B10994809.png)
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine is a synthetic compound that features a benzoxazole moiety linked to a leucine residue. Benzoxazole is a bicyclic aromatic organic compound that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The incorporation of the leucine residue enhances the compound’s potential biological activity and specificity.
Preparation Methods
The synthesis of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine typically involves the following steps:
Chemical Reactions Analysis
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine can undergo various chemical reactions, including:
Scientific Research Applications
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The benzoxazole moiety is known to interact with various biological targets, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine can be compared with other similar compounds, such as:
N-({[3-(benzimidazol-2-yl)phenyl]amino}carbonyl)-L-leucine: This compound features a benzimidazole moiety instead of a benzoxazole moiety and exhibits similar biological activities, including anticancer and antimicrobial effects.
N-({[3-(benzothiazol-2-yl)phenyl]amino}carbonyl)-L-leucine: This compound contains a benzothiazole moiety and has been studied for its antibacterial and antifungal activities.
The uniqueness of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-L-leucine lies in its specific combination of the benzoxazole moiety and the leucine residue, which enhances its biological activity and specificity.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S)-2-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H21N3O4/c1-12(2)10-16(19(24)25)23-20(26)21-14-7-5-6-13(11-14)18-22-15-8-3-4-9-17(15)27-18/h3-9,11-12,16H,10H2,1-2H3,(H,24,25)(H2,21,23,26)/t16-/m0/s1 |
InChI Key |
PIQQQXGOHJKCFJ-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10994731.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide](/img/structure/B10994734.png)
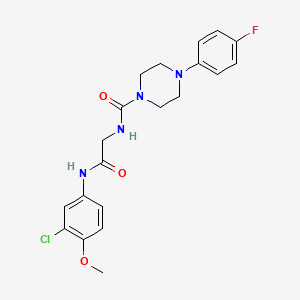
![N-(3-chloro-4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10994751.png)
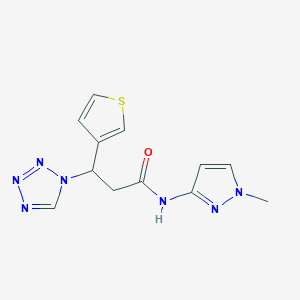

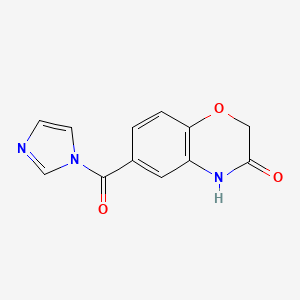
![N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide](/img/structure/B10994777.png)
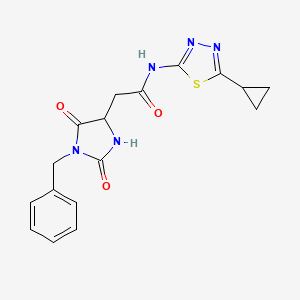
![N-[3-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B10994786.png)
![ethyl {[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]amino}(oxo)acetate](/img/structure/B10994792.png)
![N-[4-(acetylamino)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B10994794.png)
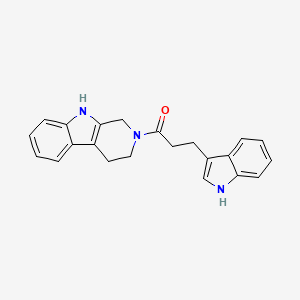
![ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B10994802.png)
